![molecular formula C7H4F2O3 B2892592 3,5-Difluoro-4-hydroxybenzoic acid CAS No. 74799-63-6](/img/structure/B2892592.png)
3,5-Difluoro-4-hydroxybenzoic acid
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Overview
Description
3,5-Difluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4F2O3 . It has a molecular weight of 174.1 and is a solid at room temperature . It is a fluorotyrosine analog that has been shown to be metabolized by tyrosinase and to inhibit the enzymatic synthesis of l-tyrosine .
Molecular Structure Analysis
The InChI code for 3,5-Difluoro-4-hydroxybenzoic acid is 1S/C7H4F2O3/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2,10H, (H,11,12) and the InChI key is ONYKRDQINKHFQS-UHFFFAOYSA-N . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3,5-Difluoro-4-hydroxybenzoic acid is a solid at room temperature . It has a molecular weight of 174.1 . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Derivatives
A study by Zhang et al. (2020) detailed a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial drugs. This synthesis pathway involved multiple steps like nitration and esterification, highlighting the compound's utility in drug precursor synthesis (Zhang et al., 2020).
Applications in Materials Science
In materials science, 3,5-Difluoro-4-hydroxybenzoic acid derivatives have been explored for their potential applications. For example, Ikeda et al. (1998) conducted research on the enzymatic oxidative polymerization of 4-hydroxybenzoic acid derivatives, including 3,5-dimethyl-4-hydroxybenzoic acid, which is structurally similar to 3,5-Difluoro-4-hydroxybenzoic acid. This research could be relevant for developing new polymeric materials (Ikeda et al., 1998).
Biological and Environmental Applications
3,5-Difluoro-4-hydroxybenzoic acid and its derivatives also find applications in biological and environmental fields. For instance, Wang et al. (2009) developed an electrochemical method for determining antioxidant capacity using 4-hydroxybenzoic acid as a trapping agent for radicals. This could be relevant for studies involving 3,5-Difluoro-4-hydroxybenzoic acid in antioxidant research (Wang et al., 2009).
Photophysical Research
Additionally, research on DFHBI derivatives, which include 3,5-Difluoro-4-hydroxybenzoic acid, has been conducted to understand their photophysical behavior. Santra et al. (2019) studied DFHBI derivatives for their binding with the Spinach aptamer, illuminating potential applications in bioimaging and photophysical research (Santra et al., 2019).
Plant Biology and Agriculture
In the field of plant biology and agriculture, the effects of structurally related phenolic acids on plant growth and ethylene production have been studied, as shown in research by Robert et al. (2004). Though not directly about 3,5-Difluoro-4-hydroxybenzoic acid, this research can offer insights into the potential agricultural applications of similar compounds (Robert et al., 2004).
Safety and Hazards
The safety information for 3,5-Difluoro-4-hydroxybenzoic acid includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
3,5-Difluoro-4-hydroxybenzoic acid is a fluorotyrosine analog that has been shown to be metabolized by tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment found in many organisms. The compound’s primary target is therefore tyrosinase, and its role is to inhibit the enzymatic synthesis of L-tyrosine .
Mode of Action
The compound interacts with its target, tyrosinase, by binding to the active site of the enzyme. This binding inhibits the enzymatic synthesis of L-tyrosine
Biochemical Pathways
The compound affects the melanin synthesis pathway. By inhibiting tyrosinase, it prevents the conversion of L-tyrosine to melanin . This can lead to a decrease in melanin production, affecting the pigmentation of the organism. The downstream effects of this inhibition can vary depending on the organism and the specific role that melanin plays in its physiology.
Pharmacokinetics
Its metabolism involves its interaction with tyrosinase, as mentioned above
Result of Action
The primary molecular effect of 3,5-Difluoro-4-hydroxybenzoic acid’s action is the inhibition of tyrosinase, leading to a decrease in melanin synthesis . This can result in changes in pigmentation at the cellular level. The broader physiological effects will depend on the role of melanin in the specific organism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-hydroxybenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with tyrosinase . Understanding these factors is crucial for optimizing the use of this compound in various applications.
properties
IUPAC Name |
3,5-difluoro-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYKRDQINKHFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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